Binding Affinity: Cyclo(RGDfC) IC50 for αvβ3 Versus Cilengitide (Clinical-Stage Comparator)
In competitive displacement assays using αvβ3 integrin-overexpressing U87-MG glioblastoma cells, free Cyclo(RGDfC) exhibits an IC50 of 150 nM [1]. In contrast, the clinical-stage comparator Cilengitide (cyclo(RGDf[N-Me]V)) demonstrates an IC50 of 1 nM against purified αvβ3 integrin in biotinylated vitronectin binding assays . Cyclo(RGDfC) therefore shows approximately 150-fold lower affinity for αvβ3 compared to the optimized, N-methylated clinical candidate. This affinity differential informs the appropriate application: Cyclo(RGDfC) is preferred for multivalent display systems where avidity effects compensate for monomeric affinity, whereas Cilengitide is optimized for direct systemic administration as a monomeric therapeutic.
| Evidence Dimension | Integrin αvβ3 binding affinity (IC50) |
|---|---|
| Target Compound Data | 150 nM |
| Comparator Or Baseline | Cilengitide: 1 nM |
| Quantified Difference | 150-fold lower affinity for Cyclo(RGDfC) |
| Conditions | Target: U87-MG cell displacement (Cyclo(RGDfC)); Comparator: purified αvβ3 integrin vitronectin binding assay (Cilengitide) |
Why This Matters
Procurement decisions for monomeric therapeutic applications favor Cilengitide, while Cyclo(RGDfC) is the appropriate selection for multivalent nanoparticle or surface-display applications where clustering yields functional avidity gains.
- [1] Pollinger K, Hennig R, Breunig M, Tessmar J, Ohlmann A, Tamm ER, Witzgall R, Goepferich A. Kidney Podocytes as Specific Targets for cyclo(RGDfC)-Modified Nanoparticles. Small. 2012;8(21):3368-3375. View Source
